![molecular formula C17H23NO2 B14332008 3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione CAS No. 104549-51-1](/img/structure/B14332008.png)
3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione is a compound that features a piperidine ring attached to a phenyl group and a pentane-2,4-dione moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione can be achieved through several methods. One common approach involves the reaction of piperidine with phenylacetyl chloride to form the intermediate, which is then reacted with pentane-2,4-dione under basic conditions to yield the final product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. Catalysts such as palladium on carbon may be employed to facilitate the reaction and improve selectivity .
化学反応の分析
Types of Reactions
3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine or phenyl derivatives.
科学的研究の応用
3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
作用機序
The mechanism of action of 3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes, binding to active sites and altering their activity. The piperidine ring can interact with receptors or ion channels, influencing cellular signaling pathways . The phenyl group may enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Phenylacetyl chloride: Used as a precursor in the synthesis of various piperidine derivatives.
Pentane-2,4-dione: A diketone used in organic synthesis and as a chelating agent.
Uniqueness
3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione is unique due to its combination of a piperidine ring, phenyl group, and diketone moiety. This structure provides a versatile scaffold for the development of new pharmaceuticals and materials. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in research and industry .
特性
CAS番号 |
104549-51-1 |
|---|---|
分子式 |
C17H23NO2 |
分子量 |
273.37 g/mol |
IUPAC名 |
3-[phenyl(piperidin-1-yl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C17H23NO2/c1-13(19)16(14(2)20)17(15-9-5-3-6-10-15)18-11-7-4-8-12-18/h3,5-6,9-10,16-17H,4,7-8,11-12H2,1-2H3 |
InChIキー |
QWPPREODZKCLLA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(C1=CC=CC=C1)N2CCCCC2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


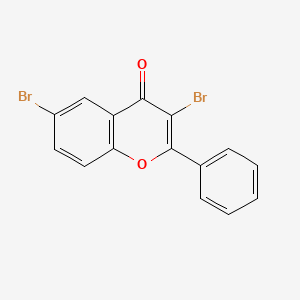
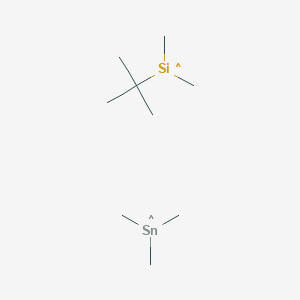
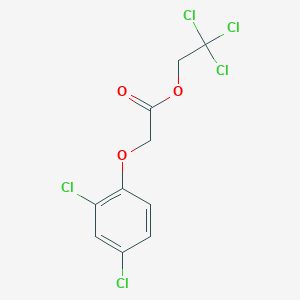
![Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]-](/img/structure/B14331944.png)

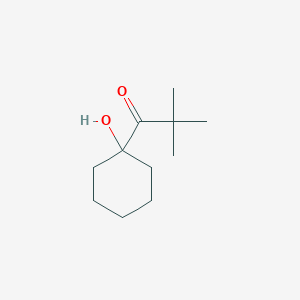
![Benzamide, N-[(phenylseleno)methyl]-](/img/structure/B14331963.png)
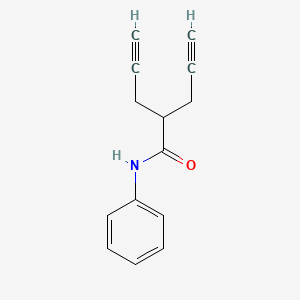
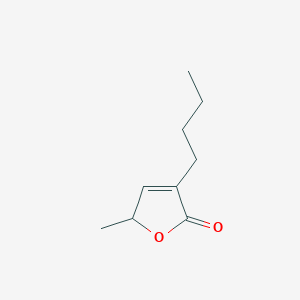
![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)
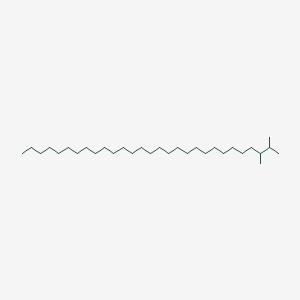
![3-Hydroxy-8-methyl-8-propyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14332005.png)
![4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile](/img/structure/B14332013.png)
![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)
